molecular formula C20H22N2O4S B3463116 N-(4-acetylphenyl)-3-(1-piperidinylsulfonyl)benzamide

N-(4-acetylphenyl)-3-(1-piperidinylsulfonyl)benzamide

Cat. No. B3463116
M. Wt: 386.5 g/mol
InChI Key: PLBBQDBLUOEGFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-3-(1-piperidinylsulfonyl)benzamide, also known as NAPS, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a unique mechanism of action that affects the biochemical and physiological processes of cells. In

Mechanism of Action

N-(4-acetylphenyl)-3-(1-piperidinylsulfonyl)benzamide works by inhibiting the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. CAIX plays a key role in regulating the pH of cancer cells, and inhibiting its activity can lead to cell death. This compound has also been found to inhibit the activity of other enzymes, including carbonic anhydrase XII (CAXII) and histone deacetylase (HDAC).
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. Studies have shown that this compound can inhibit the growth of cancer cells, induce cell death, and prevent the formation of new blood vessels that supply nutrients to tumors. This compound has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-acetylphenyl)-3-(1-piperidinylsulfonyl)benzamide in lab experiments is its ability to inhibit the activity of CAIX, CAXII, and HDAC, which are all important targets for cancer therapy. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are many potential future directions for research on N-(4-acetylphenyl)-3-(1-piperidinylsulfonyl)benzamide. One area of interest is in the development of new cancer therapies that target CAIX and other enzymes that are overexpressed in cancer cells. Other areas of research include the development of new pain and inflammation treatments, as well as the study of this compound’ effects on other physiological processes. Overall, this compound has shown great promise as a versatile and effective compound for scientific research.

Scientific Research Applications

N-(4-acetylphenyl)-3-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has the ability to inhibit the growth of cancer cells by affecting their biochemical and physiological processes.

properties

IUPAC Name

N-(4-acetylphenyl)-3-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-15(23)16-8-10-18(11-9-16)21-20(24)17-6-5-7-19(14-17)27(25,26)22-12-3-2-4-13-22/h5-11,14H,2-4,12-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBBQDBLUOEGFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-(4-aminophenyl)ethanone (151 mg), O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (565 mg) and N,N-diisopropylethylamine (0.39 mL) were added in that order to a DMF (4.0 mL) solution of 3-(piperidin-1-ylsulfonyl)benzoic acid (200 mg), and stirred at room temperature for 2 hours. Ethyl acetate was added to the reaction liquid, washed three times with water, and dried with sodium sulfate. The drying agent was removed through filtration, and the solvent was evaporated off under reduced pressure. The residue was purified through silica gel column chromatography (ethyl acetate/hexane=from 0% to 80%, gradient) to give the entitled compound (117 mg, 41%) as a white crystal.
Quantity
151 mg
Type
reactant
Reaction Step One
Quantity
565 mg
Type
reactant
Reaction Step One
Quantity
0.39 mL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
41%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.